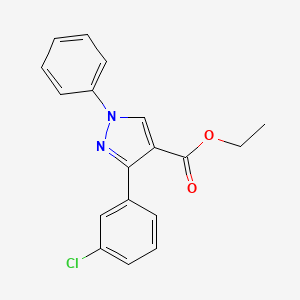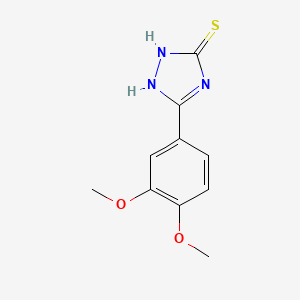
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, also known as MNQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has been shown to affect various biochemical and physiological processes, including cell cycle progression, DNA damage repair, and oxidative stress. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to induce the expression of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has several advantages for lab experiments, including its ease of synthesis and low cost. However, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its potential in other fields, such as materials science and catalysis.
In conclusion, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis and low cost make it an attractive compound for lab experiments, and its potential as a therapeutic agent warrants further investigation.
合成法
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of 2-naphthylamine and 4-methylpiperazine in the presence of an acid catalyst.
科学的研究の応用
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and photodynamic therapy. Studies have shown that 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been investigated as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that produces reactive oxygen species, leading to cell death.
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-26-12-14-27(15-13-26)24-17-23(25-22-9-5-4-8-21(22)24)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNYJHOWPSASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)